molecular formula C14H14N2O2 B183064 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid CAS No. 881445-78-9

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

Cat. No.: B183064
CAS No.: 881445-78-9
M. Wt: 242.27 g/mol
InChI Key: HAUFZEHUDXFIIB-UHFFFAOYSA-N
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Description

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a chemical compound of interest in oncology and biochemistry research, primarily for its role as a key synthetic intermediate in the development of DNA-dependent protein kinase (DNA-PK) inhibitors . DNA-PK is a crucial enzyme in the DNA damage response, specifically in the non-homologous end-joining pathway of DNA double-strand break repair . Inhibiting DNA-PK has been demonstrated to potentiate the cytotoxic effects of DNA-damaging anticancer therapies, such as ionizing radiation and certain chemotherapeutic agents . Research indicates that this compound serves as a core structural motif in the synthesis of potent 1,3-benzoxazine derivatives, which have shown significant DNA-PK inhibitory activity in scientific studies . The compound's structure allows for further chemical elaboration, enabling researchers to explore structure-activity relationships to develop more potent and selective inhibitors . By disrupting the DNA repair machinery in cells, inhibitors derived from this scaffold can sensitize tumors to treatment, providing a promising strategy for cancer therapy research . This makes it a valuable tool for investigating DNA repair mechanisms and developing new approaches as chemo- and radio-sensitizers in experimental oncology.

Properties

IUPAC Name

2-methyl-3-(pyridin-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-12(14(17)18)6-4-7-13(10)16-9-11-5-2-3-8-15-11/h2-8,16H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUFZEHUDXFIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424192
Record name 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881445-78-9
Record name 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (CAS No. 881445-78-9), a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental data on this specific molecule, this document synthesizes information from analogous structures and employs established chemical principles to propose its physicochemical properties, a detailed synthesis protocol, anticipated spectroscopic characteristics, and potential avenues for biological investigation. This guide is intended for researchers, chemists, and professionals in drug development, offering a robust theoretical framework to stimulate and inform future research on this compound.

Introduction and Molecular Overview

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a unique bifunctional molecule incorporating a benzoic acid moiety, a secondary amine linker, and a pyridine ring. Its structure suggests potential for diverse chemical interactions, including hydrogen bonding, metal coordination, and salt formation, making it an intriguing candidate for various applications. The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a pyridine nitrogen (a hydrogen bond acceptor and basic center) within the same molecule creates opportunities for the formation of complex supramolecular structures and interactions with biological targets.

While the compound is commercially available for research purposes, a thorough review of scientific literature and patent databases reveals a notable absence of detailed experimental studies.[1][2] This guide aims to bridge this knowledge gap by providing a predictive analysis of its properties and a strategic approach to its synthesis and characterization.

Physicochemical and Structural Properties

The fundamental properties of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid have been identified from chemical supplier data.[3] Further properties, crucial for experimental design, are predicted based on its structure.

PropertyValue/PredictionSource
CAS Number 881445-78-9[3]
Molecular Formula C₁₄H₁₄N₂O₂[3]
Molecular Weight 242.27 g/mol [3]
IUPAC Name 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid-
InChI Key HAUFZEHUDXFIIB-UHFFFAOYSA-N[3]
Predicted pKa (acidic) ~4-5 (Carboxylic acid)Inferred
Predicted pKa (basic) ~5-6 (Pyridine Nitrogen)Inferred
Predicted XLogP3 ~2.5 - 3.5Inferred
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.Inferred

Predictions are based on the functional groups present and data from structurally similar compounds.

Proposed Synthetic Pathway: Reductive Amination

A highly plausible and efficient method for the synthesis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is via reductive amination. This well-established reaction involves the condensation of an amine with an aldehyde to form an imine, which is then reduced in situ to the corresponding amine. The choice of starting materials, 3-amino-2-methylbenzoic acid and pyridine-2-carboxaldehyde, is strategic due to their commercial availability and the directness of this approach.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_reagents Reagents & Conditions cluster_product Final Product A 3-Amino-2-methylbenzoic acid C Condensation to form Schiff Base (Imine) A->C B Pyridine-2-carboxaldehyde B->C D In situ Reduction C->D Intermediate P 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid D->P R1 Methanol or Ethanol R1->C R2 Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride R2->D R3 Room Temperature R3->C R3->D

Caption: Proposed reductive amination synthesis workflow.

Detailed Experimental Protocol:
  • Reaction Setup: To a solution of 3-amino-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or dichloromethane (10 mL/mmol), add pyridine-2-carboxaldehyde (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine). The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is significant, add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The use of STAB is advantageous as it is selective for imines in the presence of aldehydes and is effective under neutral or slightly acidic conditions.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours until completion, as indicated by TLC analysis.

  • Work-up: Quench the reaction by the slow addition of water. Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid.

Anticipated Spectroscopic Signatures

For unequivocal identification, the synthesized product should be characterized by standard spectroscopic methods. The following are the anticipated key features:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methyl group protons (~2.2-2.5 ppm).

    • A broad singlet for the carboxylic acid proton (>10 ppm, may be exchanged with D₂O).

    • A multiplet for the aromatic protons of the benzoic acid ring (~6.5-8.0 ppm).

    • Characteristic multiplets for the four protons of the pyridine ring (~7.0-8.6 ppm).

    • A doublet or singlet for the methylene bridge protons (-CH₂-) (~4.5 ppm), which may show coupling to the adjacent NH proton.

    • A broad signal for the secondary amine proton (-NH-), which will be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the methyl carbon (~15-20 ppm).

    • Signals for the aromatic and pyridine carbons (~110-160 ppm).

    • A signal for the methylene bridge carbon (~45-55 ppm).

    • A signal for the carboxylic acid carbon (~165-175 ppm).

  • IR (Infrared) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • An N-H stretch from the secondary amine (~3300-3500 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).

    • C=C and C=N stretching vibrations from the aromatic and pyridine rings (~1400-1600 cm⁻¹).

  • MS (Mass Spectrometry):

    • The Electrospray Ionization (ESI) mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 243.28.

Potential Biological Activities and Research Applications

While no specific biological activities have been reported for this compound, its structural motifs are present in many biologically active molecules. This allows for informed hypotheses about its potential applications. The general class of aminobenzoic acid derivatives has shown a wide range of therapeutic potential.[4][5]

G cluster_scaffolds Structural Features cluster_activities Potential Biological Activities A 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid B N-aryl Aminobenzoic Acid A->B C Pyridine Moiety A->C D Bifunctional Linker A->D F Anti-inflammatory B->F Analogy to NSAIDs E Kinase Inhibition (e.g., IKK) C->E Common in kinase inhibitors G Antimicrobial C->G Known antimicrobial scaffold H Chelating Agent D->H Metal coordination sites

Caption: Inferred relationships between structure and potential bioactivity.

  • Kinase Inhibition: The pyridine and amino-benzoate core is a common scaffold in kinase inhibitors. For instance, related structures are investigated as inhibitors of the IκB kinase (IKK) complex, which is implicated in inflammatory diseases and cancer.[6]

  • Anti-inflammatory Properties: Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of aminobenzoic acid. The structure of the title compound warrants investigation for cyclooxygenase (COX) inhibition or other anti-inflammatory mechanisms.

  • Antimicrobial Activity: Both pyridine and benzoic acid derivatives are known to possess antimicrobial properties.[7] This compound could be screened against various bacterial and fungal strains.

  • Coordination Chemistry: The molecule's ability to act as a chelating ligand for various metal ions could be explored in the context of developing metal-based therapeutics or new materials.

Conclusion and Future Directions

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid represents an under-explored area of chemical space. This guide provides a foundational blueprint for its synthesis, characterization, and potential applications based on established chemical principles and analogy to well-documented compounds. The immediate future direction for research on this molecule should be the execution of the proposed synthesis and the full experimental verification of its physicochemical and spectroscopic properties. Following this, systematic screening for the hypothesized biological activities is strongly recommended to unlock its potential in drug discovery and development.

References

  • EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides - Google P
  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google P
  • (PDF) Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid - ResearchGate. (URL: [Link])

  • (PDF) Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives - ResearchGate. (URL: [Link])

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • 881445-78-9 2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid ... (URL: not available)
  • 2-[(2-thienylmethyl)amino]benzoic acid (18210-20-3) - Chemchart. (URL: not available)

Sources

Introduction: The Aminobenzoic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(Pyridinylmethyl)aminobenzoic Acid Scaffolds

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the chemical compound 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (CAS 881445-78-9). Initial investigations reveal a notable scarcity of detailed, publicly available scientific literature and experimental data for this specific molecule. To provide a valuable and scientifically grounded resource, this document will focus on a closely related and well-documented analogue: 4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid . This analogue serves as a critical intermediate in the synthesis of the anticancer drug Nilotinib and shares key structural motifs with the topic compound, namely the aminobenzoic acid core linked to a nitrogen-containing heterocycle. By examining the synthesis, characterization, and application of this analogue, we can provide field-proven insights and robust protocols that are highly relevant for researchers working with this class of molecules.

Aminobenzoic acids are versatile building blocks in pharmaceutical research and development. Their structure, featuring both an amino group and a carboxylic acid on an aromatic ring, allows for diverse chemical modifications and the creation of molecules with a wide range of biological activities.[1] These scaffolds are integral to compounds with demonstrated anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a pyridine moiety, as seen in the topic compound and its analogue, often enhances biological activity by introducing a key site for hydrogen bonding and altering the molecule's overall polarity and solubility, which are critical for drug-target interactions.

The analogue we will focus on, 4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, is a pivotal intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[3] Understanding its synthesis provides a validated roadmap for constructing similar molecules.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of substituted aminobenzoic acids like our analogue involves the strategic formation of a key amine bond and the construction of the heterocyclic substituent. A common and effective approach involves a cyclization reaction to form the pyrimidinyl ring system.

Synthesis_Overview Target 4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid Intermediate1 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride Target->Intermediate1 Cyclization Intermediate2 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one Target->Intermediate2 Cyclization StartingMaterial1 3-Amino-4-methylbenzoic acid Intermediate1->StartingMaterial1 Guanidination StartingMaterial2 Cyanamide Intermediate1->StartingMaterial2 Guanidination StartingMaterial3 3-Acetylpyridine Intermediate2->StartingMaterial3 Condensation StartingMaterial4 Dimethylformamide dimethyl acetal Intermediate2->StartingMaterial4 Condensation

Caption: Retrosynthetic analysis of the target analogue.

The synthesis can be logically divided into two primary stages:

  • Formation of the Guanidine Intermediate: 3-Amino-4-methylbenzoic acid is reacted with cyanamide under acidic conditions to form the corresponding guanidine salt.

  • Cyclization Reaction: The guanidine intermediate is then reacted with a vinylogous amide, 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one, to construct the pyrimidine ring, yielding the final product.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of 4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.[3]

Synthesis of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride (Guanidine Intermediate)

Rationale: This step converts the primary amine of the starting material into a guanidine. The use of hydrochloric acid provides an acidic medium which is crucial for the reaction and also forms the stable hydrochloride salt of the product, facilitating its isolation.[3]

Step-by-Step Protocol:

  • To a suitable reaction vessel, add 3-amino-4-methylbenzoic acid and an alcoholic solvent such as ethanol.

  • Add a solution of cyanamide in water.

  • Add concentrated hydrochloric acid to adjust the pH to between 1 and 5.

  • Heat the reaction mixture to reflux (approximately 50-150 °C) and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.

  • Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride.

Synthesis of 4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid (Final Product)

Rationale: This is a cyclization reaction where the guanidine intermediate reacts with a pre-formed enaminone to build the pyrimidine ring. The choice of a high-boiling point solvent allows the reaction to proceed at an elevated temperature, which is often necessary for this type of condensation and cyclization.

Step-by-Step Protocol:

  • In a separate vessel, prepare 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one by reacting 3-acetylpyridine with dimethylformamide dimethyl acetal.

  • In the main reaction vessel, suspend the 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride in a suitable solvent (e.g., an alcohol or ketone).

  • Add the 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one to the suspension.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the hydrochloride and facilitate the cyclization reaction.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and adjust the pH with an acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash thoroughly with water and then an organic solvent (e.g., ethanol) to remove impurities.

  • Dry the product under vacuum.

Experimental_Workflow cluster_0 Part 1: Guanidination cluster_1 Part 2: Cyclization A Mix 3-Amino-4-methylbenzoic acid, cyanamide, and ethanol B Add HCl (pH 1-5) A->B C Reflux (50-150°C) B->C D Cool and Precipitate C->D E Filter and Dry D->E F Suspend Guanidine Intermediate in solvent E->F Transfer Intermediate G Add Enaminone and Base F->G H Reflux G->H I Cool and Acidify (Precipitate) H->I J Filter, Wash, and Dry I->J K K J->K Final Product

Caption: Experimental workflow for the two-part synthesis.

Physicochemical and Spectroscopic Characterization

While specific data for CAS 881445-78-9 is unavailable, we can predict the expected characteristics based on its structure and data from similar compounds. For a related compound, 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7), the molecular formula is C₁₄H₁₄N₂O₂ with a molecular weight of 242.27 g/mol .[4]

PropertyPredicted/Typical ValueMethod
Appearance White to off-white solidVisual Inspection
Melting Point >200 °C (typical for this class)Differential Scanning Calorimetry (DSC)
Solubility Sparingly soluble in water, soluble in DMSO, DMFSolubility Testing
¹H NMR Aromatic protons (δ 7-9 ppm), CH₂ protons (δ ~4.5 ppm), CH₃ protons (δ ~2.5 ppm), NH and COOH protons (variable, broad)¹H Nuclear Magnetic Resonance Spectroscopy
¹³C NMR Aromatic carbons (δ 110-160 ppm), Carboxyl carbon (δ >165 ppm), CH₂ carbon (δ ~45-55 ppm), CH₃ carbon (δ ~15-25 ppm)¹³C Nuclear Magnetic Resonance Spectroscopy
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weightElectrospray Ionization Mass Spectrometry
FT-IR C=O stretch (~1680-1700 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹)Fourier-Transform Infrared Spectroscopy

Applications and Future Directions

The structural motif of an aminobenzoic acid linked to a pyridine ring is of significant interest in drug discovery. These compounds can act as:

  • Kinase Inhibitors: As demonstrated by the Nilotinib intermediate, this scaffold is well-suited for targeting ATP-binding sites in kinases.

  • IKK Inhibitors: Similar structures, such as 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides, have been investigated as inhibitors of the IκB kinase (IKK) complex, which is implicated in inflammatory diseases and cancer.[5]

  • Building Blocks for Complex Molecules: These compounds serve as versatile intermediates for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

Future research on 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid would involve its synthesis, purification, and comprehensive biological screening against various targets, particularly protein kinases and enzymes involved in inflammatory pathways.

Safety and Handling

While a specific safety data sheet for CAS 881445-78-9 is not available, compounds of this class should be handled with care in a laboratory setting. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For related aminobenzoic acids, hazards may include skin, eye, and respiratory irritation.[6][7]

References

  • Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(2), o399. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. Retrieved from: [Link]

  • CN104072383A. (2014). Method for preparing 3-amino-2-methyl benzoic acid. Google Patents.
  • CN101928277B. (2012). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Google Patents.
  • EP2008654A1. (2008). 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides. Google Patents.
  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(9), 3855. Available at: [Link]

  • Kumar, M., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 85-98. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (CAS Number: 881445-78-9). In the absence of extensive empirical solubility data in publicly accessible literature, this document serves as a predictive guide and a practical manual for its experimental determination. By dissecting the molecule's constituent functional groups and leveraging established principles of medicinal chemistry, we will forecast its solubility behavior and provide detailed, actionable protocols for its precise measurement.

Molecular Structure and Physicochemical Properties

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a molecule of interest in medicinal chemistry, incorporating three key functional moieties: a benzoic acid group, a secondary amine linker, and a pyridine ring. Understanding the interplay of these groups is fundamental to predicting its solubility.

PropertyValueSource
CAS Number 881445-78-9[1]
Molecular Formula C₁₄H₁₄N₂O₂[1]
Molecular Weight 242.27 g/mol [1]

The presence of both an acidic (carboxylic acid) and a basic (pyridine) functional group suggests that 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is an amphoteric compound. This characteristic is a critical determinant of its aqueous solubility, which will be highly dependent on the pH of the medium.

Predictive Analysis of Solubility

A molecule's solubility is governed by a delicate balance between its lipophilicity and its ability to interact with the solvent.[2] We can infer the solubility characteristics of the target molecule by examining its structural components.

The Influence of Functional Groups
  • Benzoic Acid Moiety: The carboxylic acid group (-COOH) is capable of donating a proton, rendering it acidic. In its ionized form (-COO⁻), it can form strong ion-dipole interactions with water, significantly enhancing aqueous solubility. The pKa of benzoic acid is approximately 4.2. The methyl substituent on the benzene ring will have a minor impact on this acidity.

  • Pyridine Moiety: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a weak base. It can accept a proton to form a pyridinium cation. The pKa of pyridine is approximately 5.2. This ionization will also contribute to increased aqueous solubility.

  • Secondary Amine Linker: The secondary amine (-NH-) can also act as a weak base, although its basicity will be influenced by the adjacent aromatic systems.

  • Aromatic Core: The benzene and pyridine rings are inherently nonpolar and contribute to the molecule's lipophilicity, which tends to decrease aqueous solubility.

The Critical Role of pH

Given the presence of both acidic and basic centers, the solubility of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid in aqueous media is expected to be lowest at its isoelectric point (pI) and will increase significantly at pH values above the carboxylic acid's pKa and below the pyridine's pKa.

G cluster_low_ph Low pH (Acidic) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (Basic) Low_Solubility Predominantly Cationic Form (Protonated Pyridine) High Aqueous Solubility PI Zwitterionic/Neutral Form Minimum Aqueous Solubility Low_Solubility->PI Increasing pH High_Solubility Predominantly Anionic Form (Deprotonated Carboxylic Acid) High Aqueous Solubility PI->High_Solubility Increasing pH

Predicted pH-dependent solubility profile.
Solubility in Organic Solvents

Based on its structure, 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is anticipated to exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding.

  • High Solubility Expected: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). The ability of these solvents to engage in hydrogen bonding with the carboxylic acid, amine, and pyridine nitrogen will facilitate dissolution.

  • Moderate to Low Solubility Expected: Acetonitrile, Ethyl Acetate, and Tetrahydrofuran (THF). These solvents are polar aprotic and will have a reduced capacity for hydrogen bonding compared to protic solvents.

  • Poor Solubility Expected: Nonpolar solvents such as Hexane, Toluene, and Dichloromethane. The significant polarity of the target molecule will limit its solubility in these lipophilic media.

A Validated Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is required. The following protocols are based on industry-standard methodologies.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol:

  • Preparation: Add an excess amount of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid to a series of vials, each containing a different solvent of interest (e.g., water, pH buffers, ethanol, DMSO). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid.

  • Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G Start Add excess compound to solvent Equilibrate Shake at constant temperature (24-72 hours) Start->Equilibrate Separate Allow solid to settle Equilibrate->Separate Sample Withdraw supernatant Separate->Sample Filter Filter through 0.22 µm syringe filter Sample->Filter Analyze Quantify concentration by HPLC Filter->Analyze End Determine Equilibrium Solubility Analyze->End

Workflow for the Shake-Flask Solubility Assay.
Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It provides an indication of how readily a compound might precipitate from solution.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for any precipitation to occur.

  • Precipitate Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Conclusion and Future Directions

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this guide offers a detailed prediction and interpretation based on the analysis of its constituent structural fragments and established principles of NMR spectroscopy. We will delve into the expected chemical shifts, coupling patterns, and potential for intramolecular interactions that would influence the spectrum. This guide also outlines a rigorous experimental protocol for the acquisition and processing of the ¹H NMR spectrum, ensuring data integrity and reproducibility. The insights provided herein are crucial for the structural elucidation and characterization of this and related compounds in a drug discovery and development context.

Introduction: The Structural Significance of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a molecule of interest in medicinal chemistry, combining three key pharmacophoric elements: a substituted benzoic acid, a secondary amine linker, and a pyridine ring. The spatial arrangement and electronic interplay of these groups dictate the molecule's chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹H NMR, is an indispensable tool for confirming the covalent structure, understanding the conformational preferences, and probing the electronic environment of such molecules. A thorough understanding of its ¹H NMR spectrum is therefore paramount for any research involving this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is predicted to exhibit distinct signals corresponding to each of its non-equivalent protons. The expected chemical shifts are influenced by the electronic effects (induction and resonance) of the substituents on the aromatic rings, the electronegativity of adjacent atoms, and potential through-space interactions such as intramolecular hydrogen bonding. The analysis will be presented by dissecting the molecule into its three main components: the substituted benzoic acid moiety, the pyridinylmethylamino linker, and the pyridine ring.

The Substituted Benzoic Acid Moiety

The benzoic acid ring contains a methyl group at the 2-position, a (pyridin-2-ylmethyl)amino group at the 3-position, and a carboxylic acid group at the 1-position. This substitution pattern leaves three aromatic protons at positions 4, 5, and 6.

  • -CH₃ (Methyl Protons): The methyl group at the 2-position is expected to resonate as a singlet in the range of δ 2.3-2.7 ppm . For comparison, the methyl protons of o-toluic acid appear around δ 2.67 ppm[1][2]. The presence of the adjacent amino group might cause a slight shift.

  • Ar-H (Aromatic Protons): The three aromatic protons on the benzoic acid ring will exhibit a complex splitting pattern due to spin-spin coupling. Their chemical shifts are influenced by both the electron-donating amino group and the weakly electron-donating methyl group.

    • H-6: This proton is ortho to the carboxylic acid group and is expected to be the most deshielded of the three, likely appearing around δ 7.8-8.1 ppm . In o-toluic acid, the proton at this position resonates at approximately δ 8.08 ppm[1].

    • H-4 and H-5: These protons will be influenced by both the ortho-methyl and meta-amino groups (for H-4) and the meta-methyl and ortho-amino groups (for H-5). The protons of 3-aminobenzoic acid appear in the range of δ 6.7-7.2 ppm[3][4]. Considering the combined effects, H-4 and H-5 are predicted to be in the range of δ 6.8-7.4 ppm . They will likely appear as a complex multiplet due to mutual coupling.

The Pyridinylmethylamino Linker

This linker consists of a methylene bridge (-CH₂-) and a secondary amine proton (-NH-).

  • -CH₂- (Methylene Protons): These protons are situated between the electron-withdrawing pyridine ring and the nitrogen of the amino group. The chemical shift is anticipated to be a singlet around δ 4.3-4.8 ppm . In benzylamine, the methylene protons appear around δ 3.84 ppm[5], and in related N-(pyridin-2-ylmethyl)aniline derivatives, this signal is often observed between δ 4.0 and 5.0 ppm.

  • -NH- (Amine Proton): The chemical shift of the secondary amine proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects[6]. It is expected to appear as a broad singlet in the range of δ 5.0-7.0 ppm . This proton may exhibit coupling to the adjacent methylene protons, which could be observed as a triplet if the exchange rate is slow.

The Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, leading to a general downfield shift of its protons compared to benzene[7]. The protons are designated as H-3', H-4', H-5', and H-6'.

  • H-6': This proton, being ortho to the nitrogen atom, is the most deshielded and is expected to appear as a doublet in the range of δ 8.5-8.7 ppm [8][9].

  • H-4': This proton is para to the nitrogen and will likely resonate as a triplet in the range of δ 7.6-7.8 ppm [8].

  • H-3' and H-5': These protons are meta to the nitrogen and will have chemical shifts in the range of δ 7.1-7.4 ppm , appearing as a doublet and a triplet, respectively[8].

The Carboxylic Acid Proton
  • -COOH (Carboxylic Acid Proton): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, generally in the range of δ 11.0-13.0 ppm [10]. Its broadness is due to hydrogen bonding and chemical exchange.

Potential for Intramolecular Hydrogen Bonding

The proximity of the carboxylic acid group, the secondary amine, and the pyridine nitrogen allows for the possibility of intramolecular hydrogen bonding. This can significantly impact the chemical shifts of the involved protons (-COOH, -NH). An intramolecular hydrogen bond would lead to a further downfield shift of these protons and could potentially restrict the conformation of the molecule, which might be observable in the NMR spectrum[11][12]. For instance, restricted rotation around the C-N bond could lead to diastereotopic methylene protons, which would appear as a pair of doublets (an AB quartet) rather than a singlet[12][13].

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid.

Proton Chemical Shift (δ, ppm) Multiplicity Integration
-COOH11.0 - 13.0br s1H
H-6'8.5 - 8.7d1H
H-67.8 - 8.1d1H
H-4'7.6 - 7.8t1H
H-4, H-5, H-3', H-5'6.8 - 7.4m5H
-NH-5.0 - 7.0br s1H
-CH₂-4.3 - 4.8s (or ABq)2H
-CH₃2.3 - 2.7s3H

Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet, ABq = AB quartet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for variable temperature experiments. Deuterated chloroform (CDCl₃) can also be used, but the solubility of the compound should be checked. The choice of solvent will influence the chemical shifts of exchangeable protons (-COOH and -NH)[14].

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm)[15].

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the complex aromatic region.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: A minimum of 16 scans should be acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

    • Spectral Width: A spectral width of at least 16 ppm is necessary to encompass all expected signals, from TMS to the carboxylic acid proton.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each signal.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of the target compound.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation Sample_Prep Sample Preparation (Solvent, Concentration) NMR_Acquisition NMR Data Acquisition (Field Strength, Parameters) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->Data_Processing Identify_Regions Identify Signal Regions (Aromatic, Aliphatic, Exchangeable) Data_Processing->Identify_Regions Analyze_Shifts Analyze Chemical Shifts (Substituent Effects) Identify_Regions->Analyze_Shifts Analyze_Splitting Analyze Splitting Patterns (Coupling Constants) Analyze_Shifts->Analyze_Splitting Analyze_Integration Analyze Integration (Proton Ratios) Analyze_Splitting->Analyze_Integration Assign_Protons Assign Signals to Protons Analyze_Integration->Assign_Protons Confirm_Structure Confirm Covalent Structure Assign_Protons->Confirm_Structure Probe_Conformation Probe Conformation (Intramolecular H-Bonding) Confirm_Structure->Probe_Conformation

Caption: Workflow for ¹H NMR spectral analysis of the target molecule.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H NMR spectrum of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid. By systematically analyzing the expected chemical shifts and coupling patterns of its constituent fragments, a detailed spectral map has been generated. The outlined experimental protocol ensures the acquisition of high-quality, reproducible data. This comprehensive approach to spectral interpretation is vital for the unambiguous structural confirmation and further investigation of this and related molecules in the field of drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001123). Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). APPENDIX 2: ¹H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Panda, M. K., & Mishra, A. K. (2012). Intramolecular charge transfer associated with hydrogen bonding effects on 2-aminobenzoic acid. Journal of Luminescence, 132(11), 2841-2849.
  • ResearchGate. (n.d.). Comparison of ¹H NMR shifts (ppm) of dipicolylamine units of ligands.... Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Al-Adely, W. R., et al. (2020). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Molecules, 25(15), 3487.
  • Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group.... Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-benzoic acid. Retrieved from [Link]

  • Li, H., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(11), 917-921.
  • ResearchGate. (n.d.). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S5.11. ¹H NMR spectrum of ortho-toluic acid 5b in CDCl₃. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts and IR stretches of NH for free ligand and complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Expanded ¹H NMR spectra showing the methylene protons of N-benzylamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Retrieved from [Link]

  • Van Bramer, S. E., & DeProphetis, W. S. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • GISSMO NMR. (n.d.). Methyl 3-aminobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • BMRB. (n.d.). o-toluic Acid (C₈H₈O₂). Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 5). Predicted H NMR spectrum shows two signals for NH₂ group. Retrieved from [Link]

  • Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
  • Dambus, M., & Perjesi, P. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Acta Pharmaceutica Hungarica, 36, 1-5.
  • ResearchGate. (n.d.). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0062810). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Evergreensino. (2025, July 30). What analytical methods are used to determine O - Toluic Acid?. Retrieved from [Link]

  • ATB. (n.d.). 2-Picolylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

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Methodological & Application

Experimental procedure for amide coupling with 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Amide Coupling of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic Acid for Pharmaceutical Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its formation, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][2] While conceptually straightforward, the practical execution of amide coupling can be challenging, particularly when dealing with complex substrates.[3] Factors such as steric hindrance, the electronic nature of the substrates, and the presence of other functional groups can significantly impact reaction efficiency and yield.

This application note provides a detailed protocol and technical guide for the amide coupling of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid. This substrate presents a unique set of challenges:

  • Steric Hindrance: The methyl group ortho to the carboxylic acid can sterically impede the approach of the amine nucleophile.

  • Multiple Basic Sites: The presence of a secondary amine and a pyridine nitrogen introduces multiple basic sites that can interact with coupling reagents or require careful pH control.

We will explore the rationale behind selecting an appropriate coupling strategy, provide a robust, step-by-step protocol using a modern uronium-based reagent, and offer guidance on reaction monitoring, workup, and troubleshooting to ensure a successful synthesis.

Guiding Principles: Selecting the Optimal Coupling Reagent

The success of an amide coupling reaction is critically dependent on the choice of the activating reagent.[4] The fundamental principle involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

Common Coupling Reagent Classes:
  • Carbodiimides (e.g., EDC, DCC): These are widely used reagents that form an O-acylisourea intermediate.[5] N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is particularly advantageous due to the water-solubility of its urea byproduct, simplifying purification.[4][6] To enhance efficiency and suppress potential racemization, carbodiimides are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[2][7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more reactive and efficient, especially for challenging substrates.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is superior to HOBt because its pyridine nitrogen provides anchimeric assistance during the aminolysis step, accelerating the reaction.[8] This makes HATU an excellent choice for sterically hindered acids like our target substrate.[8]

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective for forming active esters and are well-suited for both solution-phase and solid-phase synthesis.[8]

For the specific case of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid, the steric hindrance from the ortho-methyl group makes a high-reactivity reagent desirable. Therefore, HATU is selected as the primary reagent for this protocol due to its proven efficacy in difficult couplings.

Visualized Reaction and Mechanism

HATU_Mechanism cluster_activation Step 1: Carboxylate Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) ActiveEster R-CO-OAt (Active HOAt Ester) Acid->ActiveEster + HATU Base DIPEA Base->Acid Deprotonation HATU HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine R'-NH2 (Amine) Amine->Tetrahedral Amide R-CO-NHR' (Amide Product) Tetrahedral->Amide Collapse HOAt HOAt (Byproduct) Tetrahedral->HOAt Leaving Group Workflow start Setup dissolve Dissolve Acid, Amine, & HATU in DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA Dropwise cool->add_base warm Warm to RT, Stir 2-16 h add_base->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench with Water monitor->quench extract Extract with EtOAc quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify end Characterize Product purify->end

Sources

Application Notes and Protocols for the Purification of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a heterocyclic compound incorporating a benzoic acid moiety and a pyridine ring, a structural motif of interest in medicinal chemistry and materials science. As with many organic compounds synthesized in the laboratory, the crude product often contains impurities that must be removed to ensure accurate characterization and reliable performance in downstream applications. This document provides a detailed guide to the purification of this compound using recrystallization, a fundamental and highly effective technique for the purification of solid organic compounds.

These application notes are intended for researchers, scientists, and drug development professionals. The protocols and discussions herein are designed to be comprehensive, explaining not just the "how" but also the "why" behind each step, grounded in the principles of physical organic chemistry.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target molecule's properties is critical for developing a robust purification strategy. While specific experimental data for the title compound is not widely available, we can infer its properties from structurally related molecules.

Table 1: Physicochemical Properties of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid and Related Compounds

Property2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (Predicted/Inferred)2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid[1]4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid[2]
Molecular Formula C₁₄H₁₄N₂O₂C₁₄H₁₄N₂O₂C₁₇H₁₄N₄O₂
Molecular Weight 242.27 g/mol 242.27 g/mol 318.32 g/mol
Appearance Likely a crystalline solid (e.g., off-white to pale yellow)Not specifiedPale Beige Solid[2]
Melting Point Not specifiedNot specified>257°C (dec.)[2]
Solubility Inferred to be soluble in polar organic solvents like methanol, ethanol, and DMSO, with lower solubility in nonpolar solvents. Aqueous solubility is expected to be pH-dependent.Not specifiedDMSO (Slightly), Methanol (Slightly, Heated)[2]

The presence of both a carboxylic acid and a basic pyridine nitrogen atom makes the compound's solubility highly dependent on pH. In acidic solutions, the pyridine nitrogen will be protonated, increasing aqueous solubility. Conversely, in basic solutions, the carboxylic acid will be deprotonated to a carboxylate salt, also enhancing aqueous solubility. Near its isoelectric point, the compound will exist as a zwitterion with minimal aqueous solubility.

Potential Impurities:

  • Starting Materials: Unreacted 2-amino-3-methylbenzoic acid and pyridine-2-carbaldehyde (or a related precursor).

  • Side-Products: Products from side reactions, such as over-alkylation or oxidation of the pyridine ring.

  • Reagents and Catalysts: Residual reagents or catalysts from the synthesis.

  • Inorganic Salts: Salts formed during reaction workup, such as chlorides or sulfates[3].

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble.

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid, a moderately polar solvent is a good starting point.

Table 2: Solvent Screening for Recrystallization

SolventRationaleExpected Outcome
Ethanol A polar protic solvent that is likely to dissolve the compound when hot and have reduced solubility when cold. It is also relatively volatile, making it easy to remove from the purified crystals.Recommended starting solvent.
Methanol Similar to ethanol but may be too good a solvent, leading to lower recovery.A good second choice if ethanol provides poor recovery.
Isopropanol Less polar than ethanol and may offer a better solubility profile.A viable alternative.
Water Due to the amphoteric nature of the molecule, water is generally not a good primary solvent for recrystallization unless the pH is carefully controlled to precipitate the zwitterion.Can be used as an anti-solvent in a mixed solvent system.
Acetone A polar aprotic solvent.May be a suitable solvent, but its lower boiling point can be a disadvantage.
Toluene A nonpolar solvent.The compound is unlikely to be sufficiently soluble.

Based on this analysis, ethanol is the recommended starting solvent for the recrystallization of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 1 gram of crude 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid. Adjust volumes accordingly for different scales.

Materials and Equipment:

  • Crude 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Oven or vacuum desiccator

Protocol Steps:

  • Dissolution:

    • Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 10 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. Note the total volume of solvent used.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a clean 100 mL Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

    • Place a fluted filter paper in a glass funnel and place the funnel in the neck of the preheated flask.

    • Carefully and quickly pour the hot solution through the fluted filter paper. The preheating step prevents premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

    • Use a small amount of the cold filtrate to rinse any remaining crystals from the flask into the funnel.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. Use a minimal amount of solvent to avoid dissolving the product.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air dry.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in an oven at a moderate temperature (e.g., 50-60°C) or in a vacuum desiccator.

Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification Steps cluster_2 Outcome Crude Crude Product Solvent Select Solvent (Ethanol) Crude->Solvent Dissolve Dissolve in Hot Solvent Solvent->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Insoluble Impurities Present Cool Cool to Crystallize Dissolve->Cool No Insoluble Impurities HotFilt->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Recrystallization workflow for 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid.

Assessing Purity

After recrystallization, it is essential to verify the purity of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the structure of the compound and reveal the presence of any proton-containing impurities.

Troubleshooting Common Recrystallization Problems

Table 3: Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions; Try a more polar solvent.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated.Add more solvent; Reheat the solution and allow it to cool more slowly.
No crystals form on cooling Too much solvent was used; The solution is not sufficiently supersaturated.Evaporate some of the solvent and try cooling again; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal.
Low recovery Too much solvent was used; The crystals were washed with too much cold solvent; The compound is too soluble in the chosen solvent.Use less solvent initially; Use minimal solvent for washing; Try a less polar solvent.

Conclusion

Recrystallization is a powerful technique for the purification of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid. By carefully selecting a suitable solvent and following a systematic protocol, researchers can obtain a high-purity crystalline product, which is crucial for reliable downstream applications in research and development. The principles and procedures outlined in these application notes provide a solid foundation for achieving successful purification of this and structurally related compounds.

References

  • Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(2), o399. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem Compound Database. Retrieved from: [Link]

  • European Patent Office. (2020). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (EP Patent 4045494 B1).
  • Google Patents. (n.d.). Method for preparing 3-amino-2-methyl benzoic acid (CN104072383A).
  • Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from: [Link]

  • Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution (Doctoral dissertation, The University of Manchester). Retrieved from: [Link]

  • Google Patents. (n.d.). M-aminobenzoic acid spherical crystal and preparation method thereof (CN112358409A).
  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4473. Retrieved from: [Link]

  • ResearchGate. (2018). Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. Retrieved from: [Link]

Sources

HPLC analysis method for 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Analysis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Abstract

This document provides a comprehensive, detailed methodology for the quantitative analysis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust, reproducible, and accurate method. The narrative emphasizes the scientific rationale behind critical methodological choices, particularly the management of the analyte's amphoteric nature, to ensure reliable separation and quantification. The guide includes a complete experimental protocol, system suitability criteria, and a detailed framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Scientific Principle & Method Rationale

The target analyte, 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid, is an amphoteric molecule possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual functionality presents a significant challenge in RP-HPLC, as its retention behavior is highly dependent on the mobile phase pH.[1]

  • Controlling Ionization: At a pH value close to the pKa of either functional group, the analyte can exist in multiple ionic states (cationic, anionic, zwitterionic, neutral), leading to poor chromatographic performance such as peak broadening, tailing, or inconsistent retention times. To achieve sharp, symmetrical peaks and a stable, reproducible separation, it is imperative to control the mobile phase pH to ensure the analyte exists predominantly in a single, non-ionized or fully ionized form.[1][2]

  • Selection of Reversed-Phase Chromatography: RP-HPLC is the chosen mode of separation due to its versatility and suitability for moderately polar organic molecules like the target analyte.[3] A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase.

  • Rationale for Low pH Mobile Phase: This method employs a low pH mobile phase (pH ≈ 3.0). At this pH:

    • The carboxylic acid group (pKa ~4-5) is protonated and thus electrically neutral, which increases its hydrophobicity and promotes retention on the C18 stationary phase.[1]

    • The pyridine nitrogen (pKa ~5-6) is protonated, carrying a positive charge. While this increases polarity, the suppression of the carboxyl group's ionization is the dominant factor for achieving good retention and peak shape in reversed-phase mode.

    • This approach avoids the use of high pH mobile phases which can degrade traditional silica-based columns.

The following diagram illustrates the decision-making process for selecting the optimal mobile phase pH.

G cluster_groups Functional Groups & pKa cluster_ph Mobile Phase pH Scenarios cluster_outcomes Chromatographic Outcome Analyte Analyte: 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid Acid Benzoic Acid (pKa ~4-5) Analyte->Acid Base Pyridine Moiety (pKa ~5-6) Analyte->Base Low_pH Low pH (e.g., 2.5-3.5) Acid->Low_pH Protonated (Neutral) Mid_pH Mid pH (e.g., 4-6) Acid->Mid_pH Mixed State High_pH High pH (e.g., > 8) Acid->High_pH Deprotonated (-) Base->Low_pH Protonated (+) Base->Mid_pH Mixed State Base->High_pH Neutral Good_Peak Good Retention & Peak Shape (Recommended) Low_pH->Good_Peak Poor_Peak Poor Peak Shape / Instability (Not Recommended) Mid_pH->Poor_Peak Good_Peak2 Good Peak Shape (Requires pH-stable column) High_pH->Good_Peak2

Caption: Logic for mobile phase pH selection based on analyte functional groups.

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC System equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric glassware (Class A).

Chemicals and Reagents
  • 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid Reference Standard (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).[4]

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Column
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil ODS, Waters Symmetry, Zorbax Eclipse).

  • Rationale: A standard length C18 column provides excellent resolving power and retention for this type of aromatic compound.[5]

Detailed Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 3.00 ± 0.05 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic):

    • 100% Acetonitrile.

    • Filter through a 0.45 µm PTFE membrane filter if necessary.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solutions (e.g., for Linearity):

    • Prepare a series of working standards by serially diluting the Standard Stock Solution with the diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Prepare the sample to be analyzed by dissolving it in the diluent to achieve a final concentration within the validated linear range of the method (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for high resolution of aromatic compounds.
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄)Low pH suppresses carboxyl ionization for better retention.
Mobile Phase B AcetonitrileGood organic solvent with low UV cutoff.[4]
Gradient Elution 0-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% BGradient ensures elution of the main peak and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detection Wavelength 254 nmStrong absorbance is expected due to the aromatic rings. A PDA scan is recommended to confirm λmax.
Run Time 25 minutesAllows for elution and column re-equilibration.

Method Validation Protocol (per ICH Q2(R2))

A robust analytical method requires validation to demonstrate its suitability for the intended purpose.[6][7] The following parameters must be assessed.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified.

  • Procedure: Inject the working standard solution (e.g., 25 µg/mL) five or six times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: ≤ 2.0%

Specificity

The method's ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).

  • Procedure: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to ensure the peak is free from co-eluting degradants.

  • Acceptance Criteria: The analyte peak should be pure and show no interference from blanks or placebo components. Peak purity analysis (using a PDA detector) should pass.

Linearity

The method's ability to elicit test results that are directly proportional to the analyte concentration.

  • Procedure: Prepare and inject at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The closeness of test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (9 determinations total).[8]

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.[8]

  • Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)
  • Procedure: Determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD). This is often established based on a signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

The method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • pH of Mobile Phase A (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

The following diagram outlines the comprehensive workflow for this analytical method.

G Prep 1. Solution Preparation (Mobile Phases, Diluent, Standards, Samples) System_Setup 2. HPLC System Setup (Install Column, Purge, Equilibrate) Prep->System_Setup SST 3. System Suitability Test (SST) (Inject Standard 5x) System_Setup->SST Check_SST SST Criteria Met? (%RSD < 2%, Tailing < 1.5) SST->Check_SST Troubleshoot Troubleshoot System Check_SST->Troubleshoot No Sequence 4. Run Analytical Sequence (Blanks, Standards, Samples) Check_SST->Sequence Yes Troubleshoot->System_Setup Data_Acq 5. Data Acquisition & Processing (Integrate Peaks, Generate Results) Sequence->Data_Acq Validation 6. Method Validation (If required) (Linearity, Accuracy, Precision, etc.) Data_Acq->Validation Report 7. Final Report Generation Data_Acq->Report For Routine Analysis Validation->Report For Validation Study

Caption: Overall workflow for the HPLC analysis of the target analyte.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, excellent peak shape and reproducible retention are achieved. The method is suitable for routine quality control, stability studies, and other quantitative applications in a pharmaceutical research and development environment. Adherence to the outlined validation protocol will ensure that the method is fit for its intended purpose and complies with regulatory expectations.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ACS Publications. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Retrieved from [Link]

  • ResearchGate. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (MW: 242.27 g/mol , CAS: 878714-39-7)[1]. The unique amphoteric nature of this molecule—possessing both a weakly acidic carboxylic acid group and a basic pyridine nitrogen—presents specific challenges and opportunities for purification. This document provides a series of troubleshooting steps and detailed protocols to address common impurity profiles encountered during its synthesis and isolation.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses initial observations and common problems encountered post-synthesis.

Q1: My crude product is a dark, intractable oil instead of a solid. What are the likely causes and immediate next steps?

A: Oiling out is a common issue, typically caused by the presence of residual solvents, low-melting point impurities, or the product being below its melting point but failing to nucleate.

  • Causality: The impurities disrupt the crystal lattice formation of the desired compound. High-boiling point solvents from the synthesis, such as toluene or dioxane, which are common in Buchwald-Hartwig amination reactions, are often the primary culprits[2].

  • Troubleshooting Strategy:

    • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the material under high vacuum, possibly with gentle heating (e.g., 40-50 °C), if the compound is thermally stable.

    • Trituration: Attempt to induce crystallization by trituration. This involves stirring the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). The mechanical action can promote nucleation.

    • Solvent-Antisolvent: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., ethanol, methanol) and slowly add an anti-solvent (e.g., cold water or hexanes) with vigorous stirring until persistent turbidity is observed, then allow it to stand to crystallize.

Q2: My initial HPLC/TLC analysis shows a purity of <90%. What is the most effective general purification strategy?

A: A purity level below 90% suggests the presence of significant amounts of starting materials or byproducts. A multi-step approach is recommended, starting with a bulk purification method followed by a high-resolution technique if necessary. The ideal strategy depends on the nature of the main impurities.

Below is a decision workflow to guide your choice of purification method.

G cluster_0 Purity Assessment & Impurity ID cluster_1 Purification Strategy Selection cluster_2 Recommended Protocols start Crude Product (<90% Purity) impurity_id Identify Impurities (TLC, HPLC, NMR) start->impurity_id nonpolar Non-polar/Neutral Impurities (e.g., Toluene, Ligands) impurity_id->nonpolar Non-polar polar_start Polar/Charged Impurities (e.g., Unreacted Aminobenzoic Acid) impurity_id->polar_start Polar metal Residual Palladium (Post-Coupling Reaction) impurity_id->metal Metal Traces complex Complex Mixture / Isomers impurity_id->complex Multiple Impurities extraction Protocol 2.1: pH-Modulated Extraction nonpolar->extraction recryst Protocol 2.2: Recrystallization polar_start->recryst scavenge Protocol 2.4: Metal Scavenging metal->scavenge chrom Protocol 2.3: Flash Chromatography complex->chrom extraction->recryst Followed by

Caption: Decision workflow for selecting a purification strategy.

Q3: My product is persistently yellow or brown, even after initial isolation. How can I decolorize it?

A: Color is often due to trace amounts of highly conjugated or polymeric impurities, or residual palladium species which can appear dark.

  • Activated Charcoal: A common method is treatment with activated charcoal. However, this should be used judiciously as the planar structures of both the product and impurities can lead to co-adsorption and significant yield loss.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., hot ethanol). Add a small amount of activated charcoal (typically 1-2% w/w). Stir at elevated temperature for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. Proceed with crystallization by cooling the filtrate.

Section 2: Detailed Troubleshooting & Purification Protocols

This section provides step-by-step methodologies for common purification challenges.

Issue: Removal of Non-Polar & Neutral Impurities

Q: How do I efficiently remove synthesis byproducts like unreacted aryl halides or phosphine ligands from a Buchwald-Hartwig reaction?

A: The amphoteric nature of your product is a significant advantage here. A pH-modulated aqueous extraction (acid-base extraction) is highly effective for separating it from neutral organic impurities. The product can be rendered water-soluble by forming either its carboxylate salt (at high pH) or its pyridinium salt (at low pH), while neutral impurities remain in the organic phase.

G A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B 2. Extract with Aqueous Base (e.g., 1M NaOH) A->B C Aqueous Layer: Contains Sodium Carboxylate Salt of Product B->C Separate Layers D Organic Layer: Contains Neutral Impurities (Discard) B->D Separate Layers E 3. Wash Aqueous Layer with Fresh Organic Solvent C->E F 4. Acidify Aqueous Layer (e.g., with 1M HCl) to pH ~6-7 E->F G 5. Filter Precipitated Solid F->G Product Precipitates H 6. Wash with Water & Dry G->H I Pure Product H->I

Caption: Workflow for purification via pH-modulated extraction.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium hydroxide (NaOH). The product will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) with stirring. The product will begin to precipitate as it approaches its isoelectric point. Monitor the pH and adjust to ~6-7 for maximum precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water, followed by a small amount of a non-polar solvent like hexanes to aid drying. Dry the solid under vacuum to a constant weight.

Issue: Separation from Polar Starting Materials

Q: My primary impurity is the unreacted 2-methyl-3-aminobenzoic acid. How can I effectively remove it?

A: When impurities are structurally similar to the product, recrystallization is often the most effective method. The key is to identify a solvent system where the product has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurity has different solubility characteristics. Crystallization is a powerful purification technique for removing small amounts of impurities from a solid.[3]

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will fully dissolve the product when hot but yield a heavy precipitate upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (see Table 1) portion-wise while heating the mixture (e.g., on a hot plate with a stirrer) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

  • Isolation & Drying: Collect the crystals by vacuum filtration and dry as described in Protocol 2.1.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent System Ratio (v/v) Rationale & Comments
Ethanol/Water ~9:1 to 4:1 The product should be soluble in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling.
Isopropanol (IPA) N/A A single-solvent system that often provides good crystal quality for compounds with moderate polarity.
Acetonitrile N/A Can be effective for aminobenzoic acid derivatives, which often exhibit good temperature-dependent solubility in it.[4]

| Acetone/Hexane | Varies | Dissolve in minimal hot acetone, then add hexane as the anti-solvent. Good for removing more polar impurities. |

Issue: Achieving High Purity (>99.5%) for Analytical Standards

Q: My product purity is stuck at 98% after recrystallization. How do I remove the final traces of impurities using chromatography?

A: Flash column chromatography on silica gel is the standard method for achieving high purity. However, the basic pyridine nitrogen in your compound can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing.[5] This can be mitigated by adding a basic modifier to the mobile phase.

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent system and gradually increase polarity.

    • Crucially, add a basic modifier. Add 0.5-1% triethylamine (TEA) or pyridine to your eluent system to suppress the interaction between your basic product and the acidic silica gel.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dry Loading (Recommended): Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve the product in a solvent like DCM or methanol, add silica gel, and evaporate the solvent completely. Load the resulting dry powder onto the top of the packed column.

    • Wet Loading: Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM) and load it directly onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC or HPLC to identify and combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

Table 2: Starting Conditions for Flash Chromatography

Eluent System Gradient Modifier Comments
Dichloromethane/Methanol 100:0 -> 95:5 0.5% Triethylamine A standard system for moderately polar compounds. The gradient can be adjusted based on the observed Rf on TLC.

| Ethyl Acetate/Hexanes | 20:80 -> 80:20 | 1% Triethylamine | Good for separating from less polar impurities. |

Issue: Removal of Residual Palladium Catalyst

Q: My synthesis involved a Buchwald-Hartwig amination, and I'm concerned about palladium contamination. How do I remove it?

A: Palladium is a common and toxic impurity in cross-coupling reactions that must be removed, especially for pharmaceutical applications.[6] This is typically done using a scavenger—a material with a high affinity for the metal.

  • Dissolution: Dissolve the palladium-contaminated product in a suitable organic solvent (e.g., THF, Toluene) in which the reaction was performed or in which the product is highly soluble.

  • Scavenger Addition: Add a commercially available palladium scavenger (e.g., silica-bound thiol, QuadraSil® MP, SiliaMetS® Thiol). The amount should be based on the manufacturer's recommendations, typically several equivalents relative to the expected amount of residual metal.

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours (2-24 h) to allow for complete scavenging.

  • Filtration: Remove the scavenger by filtration.

  • Isolation: Remove the solvent under reduced pressure and proceed with one of the other purification methods (e.g., recrystallization) to remove the scavenger's byproducts and other organic impurities.

  • Analysis: Confirm the removal of palladium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

References

  • European Patent Office. (2020). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE - EP 4045494 B1.
  • ResearchGate. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. ResearchGate. [Link]

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • ResearchGate. (2021). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • OSHA. (n.d.). Pyridine. [Link]

  • DergiPark. (2019). Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Google Patents. (n.d.).
  • The University of Manchester Research Explorer. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological activity of a representative aminopyrimidine-based compound, structurally related to the 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid scaffold. We will explore its performance as a kinase inhibitor for anticancer applications, benchmarked against established and experimental drugs in the field. This document is intended to serve as a technical resource, elucidating the structure-activity relationships, mechanistic pathways, and experimental validation of this promising class of molecules.

Introduction: The Rise of Pyridine Derivatives in Kinase Inhibition

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its ability to form key hydrogen bonds and engage in various molecular interactions has made it a cornerstone in the design of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, targeting kinases has become a highly successful strategy in oncology drug development.

This guide will focus on a class of compounds that feature a central aminopyrimidine ring linking a pyridine moiety to a substituted benzoic acid or aniline derivative. This core structure is notably present in the FDA-approved tyrosine kinase inhibitor Nilotinib , used in the treatment of chronic myeloid leukemia (CML).[3][4] We will analyze a specific derivative from this class and compare its biological activity with that of Nilotinib and other relevant kinase inhibitors to provide a clear perspective on its potential and standing within the competitive landscape.

Lead Compound Profile and a Key Comparator

For the purpose of this guide, we will focus on Compound 7l , a novel N-(pyridin-3-yl)pyrimidin-4-amine derivative synthesized and evaluated for its potent cyclin-dependent kinase 2 (CDK2) inhibitory activity.[5] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Our primary comparator will be Palbociclib , an FDA-approved CDK4/6 inhibitor, and AZD5438 , an experimental pan-CDK inhibitor, both of which were used as benchmarks in the study of Compound 7l.[5] We will also draw comparisons to Nilotinib due to its structural similarity, highlighting the versatility of the aminopyridine scaffold in targeting different kinase families.

Comparative Biological Activity: In Vitro Studies

The efficacy of potential anticancer agents is initially determined through a series of in vitro assays that measure their direct inhibitory effect on target enzymes and their ability to halt the proliferation of cancer cells.

Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the kinase inhibitory activity of Compound 7l against CDK2/cyclin A2 in comparison to the established inhibitor AZD5438.[5]

CompoundTarget KinaseIC50 (nM)
Compound 7l CDK2/cyclin A264.42
AZD5438 CDK2/cyclin A2~64 (reported)

Data sourced from reference[5].

This data demonstrates that Compound 7l exhibits potent and comparable inhibitory activity against CDK2/cyclin A2 to the known inhibitor AZD5438, marking it as a highly promising candidate for further investigation.[5]

Anti-proliferative Activity Against Cancer Cell Lines

The ultimate goal of an anticancer agent is to inhibit the growth of tumor cells. The anti-proliferative activity of Compound 7l was evaluated against a panel of human cancer cell lines and compared to Palbociclib and AZD5438.[5]

CompoundMV4-11 (Leukemia) IC50 (µM)HT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)HEK293 (Normal) IC50 (µM)
Compound 7l 0.832.123.128.61>40
Palbociclib -----
AZD5438 -----

Data for Compound 7l sourced from reference[5]. Dashes indicate data not provided in the primary reference for direct comparison in this format.

Compound 7l demonstrates broad-spectrum anti-proliferative efficacy across various cancer cell lines with IC50 values in the low micromolar to sub-micromolar range.[5] Crucially, it shows high selectivity, being significantly less toxic to normal human embryonic kidney (HEK293) cells.[5] This selectivity is a key indicator of a favorable therapeutic window, a critical attribute for any potential cancer therapeutic.

Mechanistic Insights: How These Inhibitors Work

Understanding the mechanism of action is paramount in drug development. For kinase inhibitors, this involves elucidating how they interact with their target kinase and the downstream cellular consequences.

Targeting the ATP-Binding Pocket of Kinases

Most kinase inhibitors, including the aminopyrimidine class, function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This action blocks the downstream signaling cascade that promotes cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Signal Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Inhibitor Inhibitor->Kinase Blocks ATP Binding Proliferation Proliferation Phosphorylated_Substrate->Proliferation Signal Cascade

Figure 1: General mechanism of an ATP-competitive kinase inhibitor.

Induction of Cell Cycle Arrest and Apoptosis

By inhibiting CDKs, compounds like 7l can halt the cell cycle progression. Further mechanistic studies on Compound 7l revealed that it induces cell cycle arrest in the S phase and promotes apoptosis (programmed cell death) in a concentration-dependent manner in HeLa cells.[5] This dual action of halting proliferation and inducing cell death is a highly desirable trait for an anticancer drug.

G Start G1 G1 Start->G1 S S G1->S G2 G2 S->G2 Apoptosis Apoptosis S->Apoptosis M M G2->M M->Start Inhibitor Compound 7l Inhibitor->S Arrest

Figure 2: Compound 7l induces S-phase cell cycle arrest and apoptosis.

Experimental Protocols

To ensure scientific integrity and enable replication of the findings, detailed experimental methodologies are crucial. The following are summaries of key protocols used in the evaluation of aminopyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: CDK2/cyclin A2)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified, often using a fluorescence- or luminescence-based method.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase (e.g., recombinant human CDK2/cyclin A2), substrate peptide, and ATP at desired concentrations.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., Compound 7l) in DMSO and then in assay buffer.

  • Kinase Reaction:

    • Add the kinase and the test compound to the wells of a microplate and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the reaction by adding a detection reagent that specifically recognizes the phosphorylated substrate.

    • Measure the signal (e.g., fluorescence intensity) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

G cluster_workflow MTT Assay Workflow Seed 1. Seed Cells Treat 2. Add Compound Seed->Treat Incubate 3. Incubate (72h) Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Dissolve 5. Dissolve Formazan Add_MTT->Dissolve Read 6. Read Absorbance Dissolve->Read Analyze 7. Calculate IC50 Read->Analyze

Figure 3: Workflow for a typical cell proliferation (MTT) assay.

Conclusion and Future Directions

The aminopyrimidine scaffold, as exemplified by compounds like Compound 7l and the established drug Nilotinib, represents a highly versatile and potent platform for the development of kinase inhibitors. The data presented herein demonstrates that derivatives of this class can be rationally designed to target specific kinases, such as CDK2, with high potency and selectivity.

Compound 7l shows particular promise due to its potent, single-digit nanomolar inhibitory activity against CDK2, its broad anti-proliferative effects against a range of cancer cell lines, and its favorable safety profile in normal cells.[5] These characteristics position it as a strong lead candidate for further preclinical development.

Future research should focus on in vivo efficacy studies in animal models to assess the pharmacokinetic and pharmacodynamic properties of these compounds. Further optimization of the scaffold could also lead to the discovery of dual-target inhibitors or compounds with improved metabolic stability and oral bioavailability, ultimately paving the way for new and more effective cancer therapies.

References

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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Precursors

In the landscape of drug discovery and development, the molecular integrity of synthetic intermediates is paramount. 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a heterocyclic building block with significant potential in the synthesis of novel therapeutic agents. Its structure, featuring a benzoic acid moiety, a secondary amine linker, and a pyridine ring, offers multiple points for further chemical modification, making it a valuable precursor for complex molecular architectures.

However, the utility of this intermediate is directly contingent on its purity. The presence of unreacted starting materials, reaction by-products, or degradation products can have profound consequences on the efficacy, safety, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid, grounded in the principles of scientific integrity and practical, field-proven insights.

Anticipating the Unwanted: A Profile of Potential Impurities

A robust analytical strategy begins with a theoretical understanding of what impurities might be present. The synthesis of the target compound likely involves the reaction of 3-amino-2-methylbenzoic acid with a 2-pyridinylmethyl electrophile, such as 2-(chloromethyl)pyridine or 2-pyridinecarboxaldehyde followed by reductive amination.

Based on this, potential process-related impurities include:

  • Unreacted Starting Materials: Residual 3-amino-2-methylbenzoic acid and the 2-pyridinylmethyl reagent.

  • By-products: Di-alkylation products where the secondary amine is further reacted, or products from side-reactions involving the carboxylic acid group.

  • Reagent-Related Impurities: Residual catalysts, solvents, or other reagents used in the synthesis.[2]

  • Degradation Products: The molecule may be susceptible to oxidation or photolytic cleavage under certain conditions.

Each analytical technique discussed below is chosen for its ability to detect and quantify these specific types of impurities, providing a comprehensive and validated purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds in the pharmaceutical industry. Its high resolving power and sensitivity make it ideal for separating the target compound from structurally similar impurities.[3][4]

Causality of Method Choice: The polarity of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid, conferred by its carboxylic acid and amine groups, makes it an excellent candidate for Reversed-Phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity, effectively distinguishing the target compound from potentially less polar starting materials or more polar by-products.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample Accurately (approx. 1 mg) prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) prep1->prep2 prep3 Sonicate to Ensure Complete Dissolution prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 analysis1 Inject into HPLC System prep4->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection (e.g., 254 nm) analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Calculate Area % Purity data1->data2

Caption: Workflow for HPLC Purity Determination.

Detailed Experimental Protocol: RP-HPLC
  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic pyridine and acidic carboxylate moieties.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: A typical gradient might run from 10% B to 90% B over 20 minutes. Rationale: A gradient is essential to elute any potential impurities that have a significantly different polarity from the main compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm, or a wavelength determined by a UV scan to be the absorbance maximum.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.

Data Summary & Comparison
ParameterHPLC-UVLC-MS/MS Alternative
Primary Use Quantitative purity (% area)Impurity identification & quantification
Sensitivity High (ng range)Very High (pg-fg range)[5]
Specificity Moderate (relies on retention time)High (relies on retention time & mass)
Typical Purity Detected >95%>99%
Key Advantage Robust, widely available, precise quantificationDefinitive identification of unknown impurities
Limitation Cannot identify unknown peaks without standardsMore complex, higher cost

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

While HPLC is the primary tool for non-volatile organics, GC-MS is indispensable for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or low molecular weight starting materials.[6][7]

Causality of Method Choice: The target molecule itself is not sufficiently volatile for direct GC analysis. However, a GC-MS headspace analysis can detect residual solvents from the synthesis (e.g., Toluene, DMF, Methanol). Furthermore, derivatization can make the benzoic acid and other components volatile enough for GC-MS analysis, providing an orthogonal separation mechanism to HPLC.[8][9]

Workflow for GC-MS Residual Solvent Analysis

GCMS_Workflow cluster_prep Sample Preparation (Headspace) cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample into Headspace Vial prep2 Add High-Boiling Point Solvent (e.g., DMSO) prep1->prep2 prep3 Seal and Crimp Vial prep2->prep3 analysis1 Incubate Vial at Elevated Temperature prep3->analysis1 analysis2 Inject Headspace Gas into GC-MS analysis1->analysis2 analysis3 Separation and MS Detection analysis2->analysis3 data1 Identify Peaks via MS Library Search analysis3->data1 data2 Quantify vs. External Standards data1->data2

Caption: Workflow for GC-MS Headspace Analysis.

Detailed Experimental Protocol: Headspace GC-MS
  • System: Headspace autosampler coupled to a GC with a Mass Spectrometric detector.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min. Rationale: This program separates common volatile solvents effectively.

  • Headspace Parameters: Vial equilibration at 80 °C for 15 minutes.

  • Mass Spectrometer: Scan range 35-350 amu in Electron Ionization (EI) mode.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial and add 1 mL of DMSO.

Data Summary & Comparison
ParameterGC-MS (Headspace)GC-MS (with Derivatization)
Primary Use Residual solvent analysisAnalysis of volatile impurities/by-products
Sensitivity High (ppm levels)High (ng levels)
Specificity High (based on MS fragmentation)High (based on MS fragmentation)
Typical Impurities Methanol, Ethanol, Toluene, DMFUnreacted starting materials (derivatized)
Key Advantage Gold standard for volatile impuritiesProvides orthogonal data to HPLC
Limitation Not for non-volatile compoundsDerivatization adds complexity and potential for artifacts[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure & Purity

¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can serve as a primary method for quantitative purity assessment (qNMR).[10] It provides a holistic view of the sample, detecting all proton- or carbon-containing species in solution, often without the need for reference standards for every impurity.

Causality of Method Choice: NMR is a self-validating system. The integral of a signal in ¹H NMR is directly proportional to the number of protons it represents. By comparing the integrals of signals from the target compound to those of impurity signals, a direct molar ratio can be determined. This is especially powerful for identifying and quantifying major impurities or unreacted starting materials whose spectra are known.[11][12]

Workflow for NMR Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing prep1 Accurately Weigh Sample and Internal Standard prep2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 analysis1 Acquire ¹H NMR Spectrum prep3->analysis1 analysis2 Ensure Sufficient Relaxation Delay (d1) analysis1->analysis2 analysis3 Acquire ¹³C & 2D NMR (for identification) analysis1->analysis3 data1 Phase and Baseline Correction analysis2->data1 data2 Integrate Signals data1->data2 data3 Calculate Purity vs. Internal Standard data2->data3

Caption: Workflow for Quantitative NMR (qNMR) Analysis.

Detailed Experimental Protocol: Quantitative ¹H NMR
  • System: NMR Spectrometer (≥400 MHz recommended for resolution).

  • Internal Standard: A high-purity standard with a simple spectrum that does not overlap with the analyte, e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d6. Rationale: Effectively dissolves the analyte and shifts the acidic proton and NH proton signals to observable regions.

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and ~5-10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30s is often a safe starting point). Rationale: This is CRITICAL for accurate quantification, ensuring all protons have fully relaxed before the next pulse.

    • Number of Scans: ≥ 16, to ensure good signal-to-noise.

Data Summary & Comparison
Parameter¹H NMR¹³C NMR
Primary Use Structural confirmation, quantificationStructural confirmation
Sensitivity Moderate (µg-mg range)Low
Specificity High (unique chemical shifts)High (unique chemical shifts)
Key Advantage Primary quantitative method (qNMR), no reference standards needed for impuritiesConfirms carbon backbone, less signal overlap
Limitation Signal overlap can be an issue in complex mixturesLow sensitivity, long acquisition times

Elemental Analysis (EA): The Fundamental Purity Check

Elemental Analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. This classic technique offers a fundamental check on the empirical formula of the synthesized compound.[13][14]

Causality of Method Choice: EA is a bulk analysis technique. While it doesn't identify individual impurities, a significant deviation from the theoretical C, H, and N values indicates the presence of impurities, such as inorganic salts, water, or residual solvents, that would alter the elemental composition. Many scientific journals require EA data to be within ±0.4% of the calculated values as a criterion for purity.[10][15]

Workflow for Elemental Analysis

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Dry Sample Thoroughly Under High Vacuum prep2 Accurately Weigh ~2 mg in a Tin Capsule prep1->prep2 analysis1 Combustion in Pure Oxygen Stream prep2->analysis1 analysis2 Reduction of Nitrogen Oxides analysis1->analysis2 analysis3 Separation and Detection of CO₂, H₂O, N₂ analysis2->analysis3 data1 Calculate Mass % of C, H, and N analysis3->data1 data2 Compare with Theoretical Values data1->data2

Caption: Workflow for CHN Elemental Analysis.

Detailed Experimental Protocol: Combustion Analysis
  • System: A modern CHN elemental analyzer.

  • Sample Preparation: The sample must be meticulously dried to remove residual water and solvents, as these will significantly affect the hydrogen and carbon percentages. Weigh approximately 2 mg of the dried sample into a tin or silver capsule.

  • Analysis: The sample is dropped into a combustion furnace (~900-1000 °C) in a stream of pure oxygen.

  • Gas Processing: The resulting gases (CO₂, H₂O, N₂, and nitrogen oxides) are passed through a reduction furnace to convert NOx to N₂.

  • Detection: The gases are separated by a chromatographic column and quantified using a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

Data Summary & Comparison
  • Theoretical Values for C₁₄H₁₄N₂O₂:

    • Molecular Weight: 242.28 g/mol

    • Carbon (C): 69.41%

    • Hydrogen (H): 5.82%

    • Nitrogen (N): 11.56%

ParameterElemental Analysis (CHN)
Primary Use Confirmation of empirical formula, detection of inorganic or solvent impurities
Sensitivity Low (detects impurities at >0.5-1% level)
Specificity Very Low (non-specific)
Key Advantage Provides fundamental confirmation of elemental composition
Limitation Cannot identify organic impurities with similar elemental compositions

Integrated Strategy and Final Comparison

No single technique is sufficient to establish the purity of a pharmaceutical intermediate. A robust, self-validating approach relies on the synergistic use of orthogonal methods.

  • Primary Purity Assessment: Use RP-HPLC to determine the area % purity and quantify known and unknown organic impurities.

  • Structural Confirmation & Molar Purity: Use ¹H NMR to confirm the identity of the main component and to quantify it against an internal standard (qNMR). This provides a purity value based on molar ratio, which is orthogonal to HPLC's area %.

  • Impurity Identification: For any significant unknown peaks in the HPLC, use LC-MS/MS to obtain a mass and fragmentation pattern, enabling structural elucidation.

  • Volatile Content: Use Headspace GC-MS to quantify residual solvents.

  • Fundamental Check: Use Elemental Analysis as a final confirmation that the bulk sample's elemental composition matches the theoretical formula.

Overall Method Comparison
TechniqueInformation ProvidedStrengthsWeaknesses
HPLC-UV Relative purity, quantification of organic impuritiesHigh precision, robust, sensitiveCo-elution possible, requires standards for identity
GC-MS Identity & quantity of volatile impuritiesGold standard for residual solventsNot suitable for non-volatile compounds
NMR Unambiguous structure, molar purity (qNMR)Absolute quantification, structural infoLower sensitivity, potential for signal overlap
EA Elemental composition (C, H, N)Bulk purity check, detects inorganicsNon-specific, insensitive to isomeric impurities

Conclusion

The purity analysis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid demands a multi-faceted analytical approach. By logically combining chromatography (HPLC, GC-MS), spectroscopy (NMR), and elemental analysis, researchers and drug development professionals can build a comprehensive purity profile. This rigorous, evidence-based strategy ensures the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of the entire drug development pipeline.

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A Spectroscopic Guide to Differentiating 2- and 3-Pyridinylmethylamino Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of medicinal chemistry and materials science, the precise structural characterization of isomeric compounds is a foundational requirement. The seemingly subtle shift of a functional group on an aromatic scaffold can profoundly impact a molecule's biological activity, pharmacokinetic profile, and material properties. This guide offers a detailed comparative analysis of two positional isomers: 2-pyridinylmethylamino benzoic acid and 3-pyridinylmethylamino benzoic acid. The distinct placement of the pyridinylmethylamino substituent dictates unique electronic and steric environments, which in turn generate characteristic spectroscopic "fingerprints."

This document provides a predictive yet robust comparison based on established spectroscopic principles and data from analogous structures. It is designed to be a practical resource for the unambiguous identification and characterization of these and similar isomers, which are of significant interest in the development of novel therapeutic agents and functional materials. We will explore the anticipated distinctions in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, as well as their Mass Spectrometry (MS) fragmentation patterns. Furthermore, this guide furnishes detailed, actionable protocols for the synthesis and subsequent spectroscopic analysis of these compounds.

The Structural and Electronic Landscape

The fundamental differences in the spectroscopic outputs of these isomers are rooted in their molecular architecture. The ortho- versus meta-substitution on the benzoic acid ring, coupled with the linkage to either the 2- or 3-position of the pyridine ring, creates disparate electronic and spatial arrangements.

G cluster_0 2-(Pyridin-2-ylmethylamino)benzoic acid cluster_1 3-(Pyridin-3-ylmethylamino)benzoic acid 2_isomer 3_isomer

Caption: Molecular structures of 2-(Pyridin-2-ylmethylamino)benzoic acid and 3-(Pyridin-3-ylmethylamino)benzoic acid.

In the 2-isomer , the proximity of the pyridinylmethylamino group to the carboxylic acid moiety allows for the potential of intramolecular hydrogen bonding. This interaction can restrict conformational freedom and influence the acidity of the carboxylic proton. The substituent exerts both a positive resonance (+R) effect from the amine lone pair and a negative inductive (-I) effect from the electronegative nitrogen atom, directly impacting the ortho-positioned carboxyl group.

Conversely, in the 3-isomer , the pyridinylmethylamino group is situated meta to the carboxyl group. In this position, the resonance effect on the carboxylic acid is negligible, and the electronic influence is primarily transmitted through the less potent inductive effect. This separation minimizes steric interactions and precludes the possibility of direct intramolecular hydrogen bonding between the two functional groups.

A Predictive Spectroscopic Comparison

The structural and electronic disparities between the two isomers are expected to manifest as clear, distinguishable features in their respective spectra.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) is anticipated to be one of the most powerful tools for differentiating the two isomers, with significant variations expected in the chemical shifts and coupling patterns of the aromatic protons.

Proton Predicted δ (ppm) for 2-isomer Predicted δ (ppm) for 3-isomer Rationale for Predicted Differences
COOH ~11–13~10–12The potential for intramolecular hydrogen bonding in the 2-isomer is expected to deshield the carboxylic acid proton, shifting it downfield.
NH ~5–6~4–5The anisotropic effect and proximity of the carboxylic acid group in the 2-isomer will likely lead to a downfield shift of the N-H proton.
CH₂ ~4.5~4.3The electronic environment of the methylene bridge protons will be subtly influenced by the different points of attachment to the pyridine ring.
Benzoic Acid Ring Protons Multiplets, ~6.5–8.0Multiplets, ~7.0–8.2The ortho-substituent in the 2-isomer will induce more significant changes in the chemical shifts of the adjacent protons and lead to more complex splitting patterns compared to the meta-substituted 3-isomer.
Pyridine Ring Protons Multiplets, ~7.0–8.5Multiplets, ~7.2–8.6The chemical shifts and coupling constants of the pyridine protons will be characteristic of either a 2-substituted or a 3-substituted pyridine ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy will provide complementary information, reflecting the electronic perturbations on the carbon framework of each isomer.

Carbon Predicted δ (ppm) for 2-isomer Predicted δ (ppm) for 3-isomer Rationale for Predicted Differences
C=O ~170–172~168–170The direct electronic influence of the ortho-substituent in the 2-isomer is expected to have a more pronounced effect on the chemical shift of the carbonyl carbon.
CH₂ ~48–52~45–49The different electronic nature of the carbon at the point of attachment on the pyridine ring will alter the chemical shift of the methylene carbon.
Benzoic Acid Ring Carbons 110–150115–145The pattern of chemical shifts for the aromatic carbons will be distinct for each isomer, reflecting the different substitution patterns.
Pyridine Ring Carbons 120–160122–155The chemical shifts will be diagnostic for a 2- versus a 3-substituted pyridine.
Infrared (IR) Spectroscopy: Vibrational Signatures

Infrared spectroscopy will highlight the presence of key functional groups, with subtle but potentially informative differences in vibrational frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) for 2-isomer Predicted Wavenumber (cm⁻¹) for 3-isomer Rationale for Predicted Differences
O-H stretch (Carboxylic Acid) 2500–3300 (broad)2500–3300 (broad)The broadness arises from intermolecular hydrogen bonding. The band shape for the 2-isomer may be altered by intramolecular hydrogen bonding.
N-H stretch ~3300–3400~3300–3400A single, relatively sharp peak is expected for the secondary amine N-H stretch.
C=O stretch (Carboxylic Acid) ~1680–1700~1690–1710Intramolecular hydrogen bonding in the 2-isomer could lower the C=O stretching frequency.[1]
C=C & C=N stretches (Aromatic) ~1450–1600~1450–1600A series of sharp bands whose precise positions and relative intensities will differ based on the substitution pattern.
C-N stretch ~1250–1350~1250–1350
UV-Vis Spectroscopy: Electronic Transitions

The electronic transitions probed by UV-Vis spectroscopy are sensitive to the extent of conjugation and the electronic nature of the chromophore, which will differ between the two isomers.

Isomer Predicted λmax (nm) Rationale
2-isomer Potentially longer λmaxThe ortho-substituent may induce a bathochromic (red) shift due to steric hindrance that could alter the planarity of the molecule, thereby affecting the π-electron system.
3-isomer Potentially shorter λmaxWith a less direct resonance interaction with the carboxylic acid, the 3-isomer may exhibit a hypsochromic (blue) shift in comparison to its ortho counterpart.
Mass Spectrometry: Fragmentation Pathways

While both isomers will exhibit the same molecular ion peak, their fragmentation patterns upon ionization can differ, providing another layer of structural confirmation.

Isomer Predicted Molecular Ion (M⁺) Predicted Key Fragment Ions
Both m/z = 228[M-OH]⁺, [M-COOH]⁺, pyridinylmethyl cation (m/z 92), and aminobenzoic acid radical cation (m/z 136).

The relative abundances of these fragment ions are likely to vary due to the differing stabilities of the precursor ions and radical cations formed from the ortho- and meta-isomers.

Experimental Methodologies

Synthesis via Reductive Amination

A robust and widely applicable method for the synthesis of these target compounds is the reductive amination of the corresponding aminobenzoic acid with the appropriate pyridinecarboxaldehyde.

G reactant1 Aminobenzoic acid intermediate Schiff Base Intermediate reactant1->intermediate Toluene, Dean-Stark reactant2 Pyridinecarboxaldehyde reactant2->intermediate product Pyridinylmethylamino benzoic acid intermediate->product NaBH₄, Methanol

Caption: A generalized synthetic workflow for the preparation of pyridinylmethylamino benzoic acids.

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, combine the appropriate aminobenzoic acid (1.0 equivalent), the corresponding pyridinecarboxaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene. Heat the mixture to reflux and continue until the theoretical volume of water is collected (typically 4-6 hours). After cooling, remove the solvent under reduced pressure.

  • Imine Reduction: Dissolve the crude imine intermediate in methanol and cool the solution to 0°C. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C. Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Carefully quench the reaction with the slow addition of water. Neutralize the solution to approximately pH 7 with dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Protocols for Spectroscopic Analysis

General Guidelines:

  • For NMR analysis, utilize high-purity deuterated solvents (e.g., DMSO-d₆, CDCl₃).

  • For IR analysis of solid samples, the KBr pellet technique is recommended.

  • For UV-Vis spectroscopy, use spectroscopic grade solvents (e.g., ethanol, methanol).

  • For mass spectrometry, select an appropriate ionization method (e.g., ESI, APCI).

¹H and ¹³C NMR Spectroscopy:

  • Prepare a solution of the sample (5-10 mg) in the chosen deuterated solvent (~0.75 mL).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the spectra on a high-field NMR spectrometer (≥400 MHz is recommended).

  • Process the raw data, including Fourier transformation, phase and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent signal or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (KBr Pellet):

  • Thoroughly grind a small quantity of the solid sample with anhydrous KBr in an agate mortar and pestle.

  • Transfer the fine powder to a pellet press and apply pressure to form a transparent disc.

  • Mount the pellet in the IR spectrometer's sample holder and acquire the spectrum.

UV-Vis Spectroscopy:

  • Prepare a stock solution of the sample of known concentration in a suitable UV-transparent solvent.

  • Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

  • Record the spectrum over the desired wavelength range (e.g., 200-400 nm) using a calibrated spectrophotometer.

Mass Spectrometry (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol or acetonitrile).

  • Introduce the solution into the ESI source of the mass spectrometer via direct infusion or LC-MS.

  • Acquire the mass spectrum in both positive and negative ion modes to ensure the detection of all relevant ions.

Conclusion

The structural differentiation of 2- and 3-pyridinylmethylamino benzoic acid is unequivocally achievable through the judicious application of standard spectroscopic methods. ¹H and ¹³C NMR spectroscopy stand out as the most definitive techniques, offering a wealth of information through distinct chemical shifts and coupling patterns. IR spectroscopy provides valuable confirmatory data on functional groups, while UV-Vis spectroscopy and mass spectrometry offer additional layers of evidence. The predictive data and detailed experimental protocols presented herein serve as a comprehensive resource for the synthesis, characterization, and unambiguous identification of these isomers, facilitating advancements in drug discovery and materials science.

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